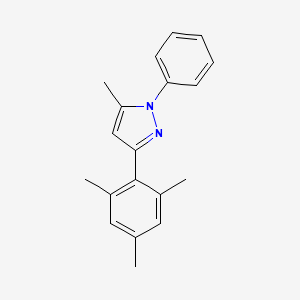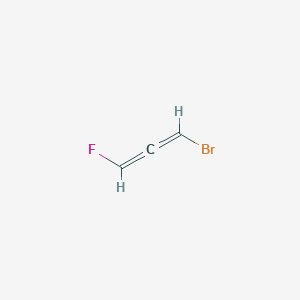
1-Bromo-3-fluoropropadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-fluoropropadiene is an organofluorine compound with the molecular formula C3H3BrF It is a derivative of propadiene, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-fluoropropadiene can be synthesized through several methods. One common approach involves the halogenation of propadiene. The reaction typically uses bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions. The reaction conditions often involve low temperatures and the presence of a catalyst to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-fluoropropadiene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, to form more complex molecules.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-fluoropropanol, while addition of hydrogen chloride can produce 1-bromo-3-chloropropane.
Applications De Recherche Scientifique
1-Bromo-3-fluoropropadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used to study the effects of halogenated compounds on biological systems. Its interactions with enzymes and other biomolecules provide insights into biochemical processes.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. Its ability to form stable bonds with various functional groups makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity with other compounds allows for the creation of novel materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Bromo-3-fluoropropadiene exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets include nucleophiles and electrophiles, which it can react with to form new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used. For example, in nucleophilic substitution, the bromine atom is typically displaced by a nucleophile, while in addition reactions, the compound adds to an electrophile to form a more complex molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-fluoropropane: Similar in structure but lacks the double bond present in 1-Bromo-3-fluoropropadiene.
3-Bromo-1-fluoropropane: Another isomer with different reactivity due to the position of the halogen atoms.
1-Bromo-3,3,3-trifluoropropene: Contains multiple fluorine atoms, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of a bromine and fluorine atom on a propadiene backbone. This structure imparts distinct reactivity patterns, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
646067-93-8 |
|---|---|
Formule moléculaire |
C3H2BrF |
Poids moléculaire |
136.95 g/mol |
InChI |
InChI=1S/C3H2BrF/c4-2-1-3-5/h2-3H |
Clé InChI |
ICQYFKKGKAVKDX-UHFFFAOYSA-N |
SMILES canonique |
C(=C=CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)
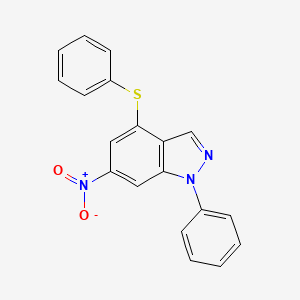
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
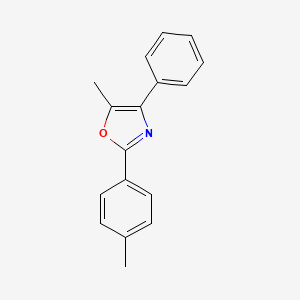
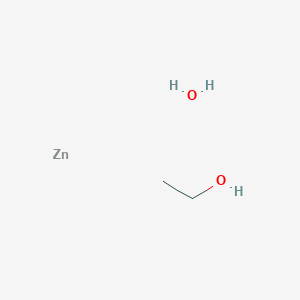
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)

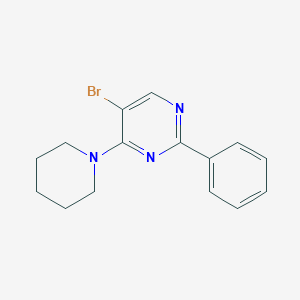
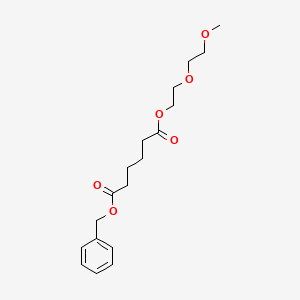
![Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B14217870.png)

